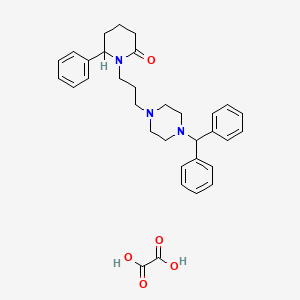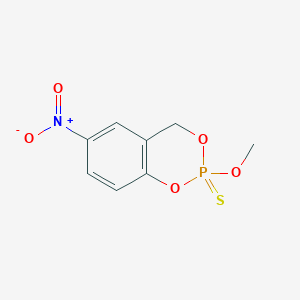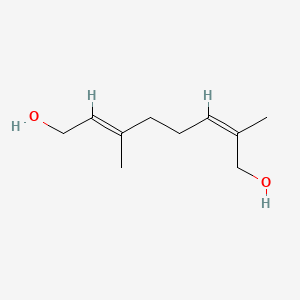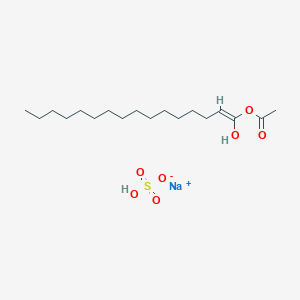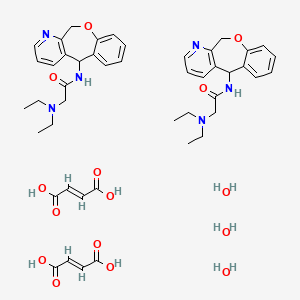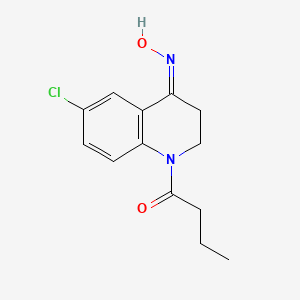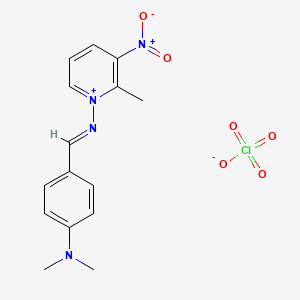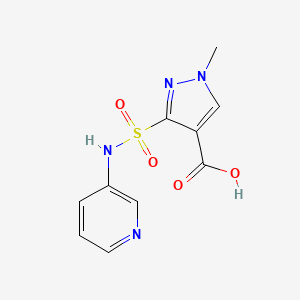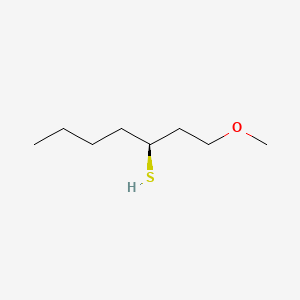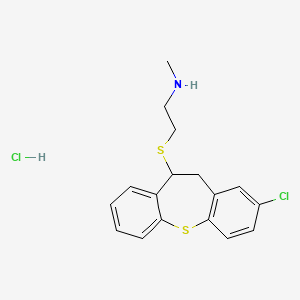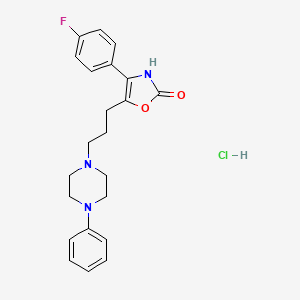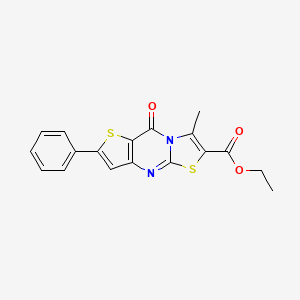
9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 7-methyl-9-oxo-2-phenyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its unique structure, which includes a thiazolo-thieno-pyrimidine core, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BRN 6006145 involves multiple steps, starting with the preparation of the thiazolo-thieno-pyrimidine core. This core is typically synthesized through a series of condensation reactions involving thieno[2,3-d]pyrimidine and thiazole derivatives. The reaction conditions often require the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of BRN 6006145 is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic routes but optimized for large-scale production. This includes the use of automated systems for precise control of reaction conditions and the incorporation of purification steps such as recrystallization and chromatography to obtain high-purity BRN 6006145 .
化学反応の分析
Types of Reactions
BRN 6006145 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions often employ reducing agents like sodium borohydride or lithium aluminum hydride to remove oxygen or introduce hydrogen atoms.
Substitution: Substitution reactions involve replacing one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperatures.
Substitution: Halogens, alkylating agents; conditionspresence of catalysts, controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
BRN 6006145 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of BRN 6006145 involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain cellular pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that BRN 6006145 may affect signaling pathways related to cell growth and apoptosis .
類似化合物との比較
BRN 6006145 can be compared with other thiazolo-thieno-pyrimidine derivatives, such as:
- 9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 7-methyl-9-oxo-2-phenyl-
- Ethyl 7-methyl-9-oxo-2-phenyl-9H-thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylate
These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and biological activities. BRN 6006145 is unique due to its specific ester functional group, which may confer distinct reactivity and biological effects compared to its analogs .
特性
CAS番号 |
122945-81-7 |
|---|---|
分子式 |
C18H14N2O3S2 |
分子量 |
370.4 g/mol |
IUPAC名 |
ethyl 12-methyl-2-oxo-5-phenyl-4,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),5,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C18H14N2O3S2/c1-3-23-17(22)14-10(2)20-16(21)15-12(19-18(20)25-14)9-13(24-15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChIキー |
JTVAQQMXXVWXOV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N2C(=O)C3=C(C=C(S3)C4=CC=CC=C4)N=C2S1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


